molecular formula C9H8BrNO B2589097 6-Bromo-7-methyl-1,3-dihydro-indol-2-one CAS No. 1260830-11-2

6-Bromo-7-methyl-1,3-dihydro-indol-2-one

Cat. No. B2589097
M. Wt: 226.073
InChI Key: CJLUWJSRUMAJCY-UHFFFAOYSA-N
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Description

“6-Bromo-7-methyl-1,3-dihydro-indol-2-one” is a chemical compound with the CAS Number: 1260830-11-2 . It has a molecular weight of 226.07 and its IUPAC name is 6-bromo-7-methyl-1H-indol-2-ol . It is an indolinone derivative and is used as an intermediate in pharmaceuticals .


Molecular Structure Analysis

The linear formula of “6-Bromo-7-methyl-1,3-dihydro-indol-2-one” is C9H8BrNO . The InChI code is 1S/C9H8BrNO/c1-5-7(10)3-2-6-4-8(12)11-9(5)6/h2-4,11-12H,1H3 .


Physical And Chemical Properties Analysis

“6-Bromo-7-methyl-1,3-dihydro-indol-2-one” is an off-white solid .

Scientific Research Applications

Chemical Reactions and Derivatives

6-Bromo-7-methyl-1,3-dihydro-indol-2-one is involved in various chemical reactions, leading to the formation of complex organic compounds. For instance, it has been used in reactions to form tetrahydro, dihydro, and dehydro esters through the use of N-bromosuccinimide. These processes highlight its utility in synthesizing diverse chemical structures, including indolenines and oxindoles, by facilitating bromine migration to the benzene ring or by acting as intermediates in catalytic reductions sensitive to steric effects at specific positions on the compound (Irikawa et al., 1989).

Synthesis of Isomers and Alkaloids

It serves as a precursor in the regiospecific synthesis of isomers and indole alkaloids, demonstrating its versatility in organic synthesis. For example, 5-bromo-1-methyl-6,7-dihydro-1H-indazole and indole-2-boronate were coupled using palladium-catalyzed Suzuki coupling to create N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers (Dandu et al., 2007). This indicates its importance in synthesizing compounds with potential biological activities.

Antibacterial and Antimicrobial Properties

Compounds derived from 6-Bromo-7-methyl-1,3-dihydro-indol-2-one have been investigated for their antimicrobial and antibacterial properties. Bromoanaindolone, a novel antimicrobial exometabolite from the cyanobacterium Anabaena constricta, identified as 6-bromo-3-hydroxy-3-methyl-indol-2-one, showcases the compound's potential in contributing to the development of new antimicrobial agents (Volk et al., 2009).

Molecular Diversity and Functionalization

The chemical structure of 6-Bromo-7-methyl-1,3-dihydro-indol-2-one allows for molecular diversity and functionalization, making it a valuable starting material in synthetic chemistry for generating a wide range of functionalized molecules. For instance, lithiation and 1,4-addition reactions have been used to create diversified carbazoles and cyclopent[b]indoles, demonstrating the compound's role in enhancing molecular diversity through intramolecular cyclization and formal [3 + 2] cycloaddition processes (Katritzky et al., 1996).

Safety And Hazards

When handling “6-Bromo-7-methyl-1,3-dihydro-indol-2-one”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Future Directions

The future directions of “6-Bromo-7-methyl-1,3-dihydro-indol-2-one” could involve further exploration of its potential as a p38α inhibitor for anti-inflammatory applications . Additionally, given the importance of indole derivatives in various biological activities , there may be potential for the development of new therapeutic possibilities.

properties

IUPAC Name

6-bromo-7-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-7(10)3-2-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLUWJSRUMAJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-methyl-1,3-dihydro-indol-2-one

CAS RN

1260830-11-2
Record name 6-bromo-7-methyl-2,3-dihydro-1H-indol-2-one
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Synthesis routes and methods

Procedure details

A mixture of 6-bromo-7-methylindoline-2,3-dione (G. W. Rewcastle et al., J. Med. Chem. 1991, 34(1), 217-222; 7.65 g, 31.9 mmol) and hydrazine monohydrate (35.9 g, 35 ml, 718 mmol) was heated to 130° C. for 3 h and then cooled to 10° C. 37% HCl (72.2 g, 60.2 ml, 733 mmol) was added slowly. The precipitate was filtered through sintered glass, washed excessively with water, than with little heptane and dried under high vacuum. The title compound was obtained as yellow crystals and used for the next reaction without further purification.
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
60.2 mL
Type
reactant
Reaction Step Two

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